molecular formula C26H16F6N6O4S2 B2991855 N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide CAS No. 320418-52-8

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide

Cat. No. B2991855
CAS RN: 320418-52-8
M. Wt: 654.56
InChI Key: GUUQTCQMJWZHIN-UHFFFAOYSA-N
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Description

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide is a useful research compound. Its molecular formula is C26H16F6N6O4S2 and its molecular weight is 654.56. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

A series of benzenesulfonamides, incorporating various moieties, was investigated as inhibitors of several human carbonic anhydrase (CA) isozymes. These compounds, including those with structures related to the given chemical, showed potent inhibitory activity against hCA II, IX, and XII isozymes. These isozymes are of particular interest due to their roles in physiological processes and diseases, including cancer. The compounds exhibited low nanomolar activity, with some derivatives showing selective inhibition towards tumor-associated isoforms hCA IX and XII, making them potential candidates for therapeutic intervention in cancer (Alafeefy et al., 2015).

Antimicrobial Activity

Another study focused on the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity. The synthesized compound demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a basis for developing new antimicrobial agents (Ijuomah et al., 2022).

Potential in Glaucoma Treatment

Benzenesulfonamides incorporating flexible triazole moieties were synthesized and evaluated for their ability to inhibit human carbonic anhydrase isozymes, with a focus on their application in lowering intraocular pressure in glaucoma. Some of these compounds demonstrated significant activity in an animal model of glaucoma, suggesting their potential use in treating this condition (Nocentini et al., 2016).

Coordination Chemistry and pH-Responsive Properties

Research on Mn2+ complexes containing sulfonamide groups highlighted their pH-dependent relaxivity properties, which could be valuable in the development of contrast agents for magnetic resonance imaging (MRI). These complexes showed a significant increase in relaxivity at physiologically relevant pH levels, indicating their potential as MRI contrast agents (Uzal-Varela et al., 2020).

properties

IUPAC Name

N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F6N6O4S2/c27-25(28,29)17-7-5-9-19(15-17)43(39,40)38(44(41,42)20-10-6-8-18(16-20)26(30,31)32)37-23(21-11-1-3-13-33-21)35-36-24(37)22-12-2-4-14-34-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUQTCQMJWZHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N(S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F6N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide

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